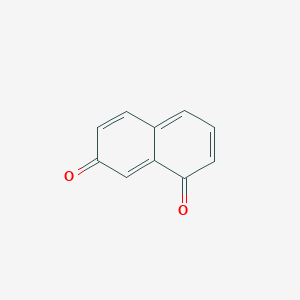
Naphthalene-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,7-dione is an organic compound belonging to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone functionalities at the 1 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dione can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. For instance, the oxidation of 1,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Commonly used oxidizing agents include potassium dichromate and manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Substituted naphthoquinones.
Applications De Recherche Scientifique
Naphthalene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene-1,7-dione involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, resulting in oxidative stress and potential biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Naphthalene-1,7-dione can be compared with other naphthoquinones, such as naphthalene-1,4-dione and naphthalene-2,3-dione. While all these compounds share a common naphthalene backbone, their chemical properties and reactivity can differ significantly due to the position of the ketone groups . For instance:
Naphthalene-1,4-dione: Known for its use in the synthesis of various dyes and pigments.
Naphthalene-2,3-dione: Studied for its potential biological activities.
Propriétés
Numéro CAS |
46001-16-5 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
naphthalene-1,7-dione |
InChI |
InChI=1S/C10H6O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clé InChI |
MMMBIWJLWVIRIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C2=CC(=O)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


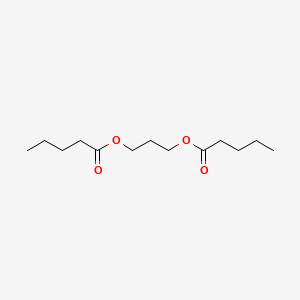
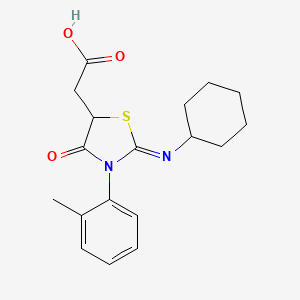
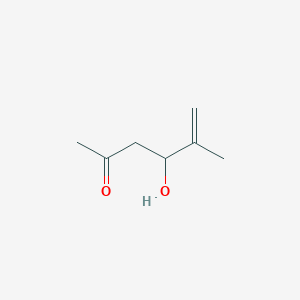
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
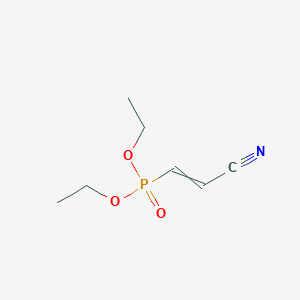
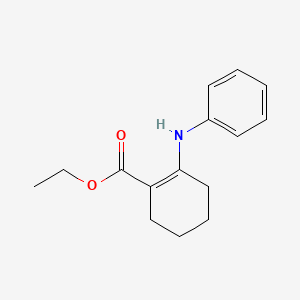
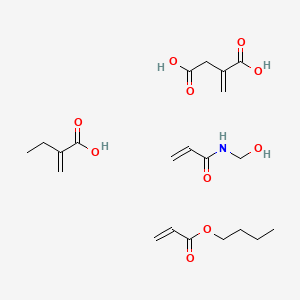
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
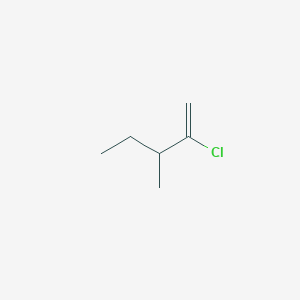
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
